molecular formula C18H20N6O B2381315 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797329-46-4

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2381315
CAS No.: 1797329-46-4
M. Wt: 336.399
InChI Key: CSUKVTLSMGQBIF-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a pyrimidinyl group, and an imidazolyl group linked through an ethylurea moiety. Its complex structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. Common synthetic methods include:

  • Step 1: Preparation of 3,4-dimethylphenyl isocyanate

    • React 3,4-dimethylaniline with phosgene under controlled conditions to form 3,4-dimethylphenyl isocyanate.
  • Step 2: Preparation of 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine

    • Synthesize 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine through a series of reactions involving the protection and deprotection of functional groups, followed by coupling reactions.
  • Step 3: Coupling Reaction

    • Combine 3,4-dimethylphenyl isocyanate with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine under suitable conditions to form this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can undergo hydrolysis to yield corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with cellular receptors, altering signal transduction pathways and leading to changes in cellular responses.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be compared with other similar compounds to highlight its uniqueness:

    1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may result in different chemical and biological properties.

    1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: The carbamate analog may exhibit different reactivity and stability compared to the urea derivative.

    1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)amide: The amide analog may have different pharmacokinetic and pharmacodynamic properties.

These comparisons help to understand the unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-4-5-15(12-14(13)2)23-18(25)22-9-11-24-10-8-21-17(24)16-19-6-3-7-20-16/h3-8,10,12H,9,11H2,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUKVTLSMGQBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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